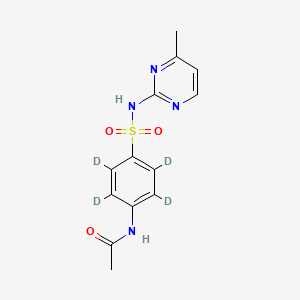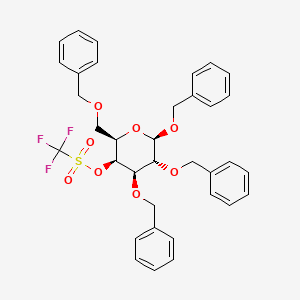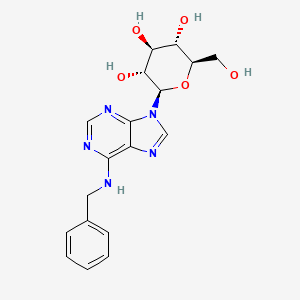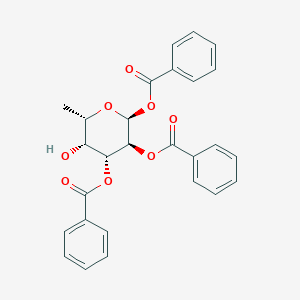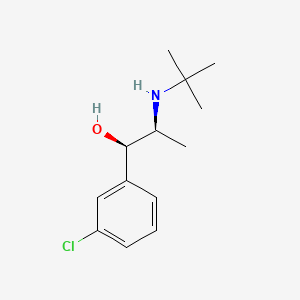
Gal-b(1-4)-GlcNAc-b-PNP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranoside is a chromogenic substrate used in enzyme assays. It is specifically designed to enable effective and accurate detection of enzyme activity. This compound is a derivative of glucopyranoside and is often used in biochemical research to study enzyme kinetics and mechanisms .
Applications De Recherche Scientifique
p-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranoside is widely used in scientific research, including:
Enzyme Kinetics: It is used to study the kinetics of glycosidases and other enzymes.
Biochemical Assays: Employed in various assays to detect enzyme activity.
Medical Research: Used in the study of diseases related to enzyme deficiencies.
Industrial Applications: Applied in the development of diagnostic kits and other biochemical tools.
Mécanisme D'action
Target of Action
The primary target of Gal-b(1-4)-GlcNAc-b-PNP is the enzyme β1,4-Gal-transferase T1 (β4GalT, EC 2.4.1.90) . This enzyme is a type II, trans-Golgi resident enzyme that plays a critical role in the extension of the glycan chains of glycoproteins and glycolipids . It is involved in important cell surface functions and in the immune system .
Mode of Action
This compound interacts with its target, β4GalT, by acting as a substrate for the enzyme . The enzyme, in the presence of a manganese (Mn2+) ion, transfers galactose from UDP-galactose to the N-acetylglucosamine (b-GlcNAc) present in the compound . This results in the synthesis of the disaccharide moiety LacNAc (Gal 1-4Glc) that has a 1-4-glycosidic linkage .
Biochemical Pathways
The action of this compound affects the glycosylation pathways, specifically the synthesis of poly-N-acetyllactosamines . These are attached to N-glycans, O-glycans, and glycolipids . The synthesis of these structures involves the alternate actions of 1,3-N-acetylglucosaminyltransferase and 1,4-galactosyltransferase .
Pharmacokinetics
The compound’s interaction with its target enzyme in the trans-golgi network suggests that it is likely to be absorbed and distributed within cells where it can interact with its target .
Result of Action
The result of the action of this compound is the synthesis of the disaccharide moiety LacNAc (Gal 1-4Glc) that has a 1-4-glycosidic linkage . This contributes to the extension of the glycan chains of glycoproteins and glycolipids , playing a critical role in cell surface functions and in the immune system .
Action Environment
The action of this compound is influenced by the presence of a manganese (Mn2+) ion, which is required for the transfer of galactose from UDP-galactose to the N-acetylglucosamine (b-GlcNAc) present in the compound . The enzyme’s location in the trans-Golgi network also suggests that the cellular environment plays a role in the compound’s action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranoside typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using suitable protecting groups.
Glycosylation: The protected glucopyranoside is glycosylated with 4-nitrophenyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside under acidic conditions.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve automated synthesis using solid-phase techniques. This allows for high-throughput production and ensures consistency in the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
p-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed by specific enzymes, resulting in the release of 4-nitrophenol, which can be detected spectrophotometrically.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common in typical biochemical assays.
Common Reagents and Conditions
Enzymes: Specific glycosidases are used to hydrolyze the compound.
Acidic or Basic Conditions: Depending on the desired reaction, acidic or basic conditions may be employed.
Major Products Formed
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl b-D-glucopyranoside: Another chromogenic substrate used in enzyme assays.
2-Nitrophenyl b-D-galactopyranoside: Used for similar purposes in biochemical research.
Uniqueness
p-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranoside is unique due to its specific structure, which allows it to be used in the detection of specific enzyme activities. Its chromogenic properties make it a valuable tool in various biochemical assays .
Propriétés
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O13/c1-8(25)21-13-15(27)18(35-20-17(29)16(28)14(26)11(6-23)33-20)12(7-24)34-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14+,15-,16+,17-,18-,19-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNNKRYJIDEOHX-KDKNCOTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)OC3C(C(C(C(O3)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745389 |
Source


|
| Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74211-28-2 |
Source


|
| Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
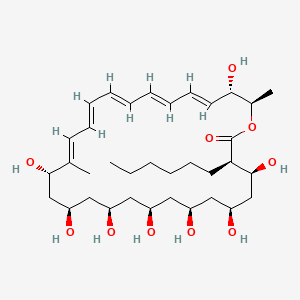
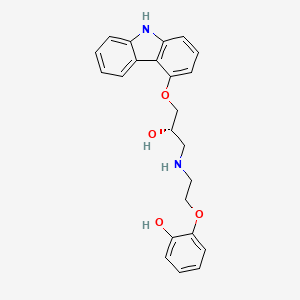
![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)


![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1139794.png)
